molecular formula C8H10O3 B149863 Alcohol vanílico CAS No. 498-00-0

Alcohol vanílico

Número de catálogo: B149863
Número CAS: 498-00-0
Peso molecular: 154.16 g/mol
Clave InChI: ZENOXNGFMSCLLL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

El alcohol vanílico, también conocido como 4-hidroxi-3-metoxibencil alcohol, es un compuesto orgánico derivado de la vainillina. Es un sólido cristalino blanco con un agradable olor a vainilla. El this compound se utiliza en la industria de los aromas y tiene diversas aplicaciones en la investigación científica debido a sus propiedades químicas únicas .

Análisis Bioquímico

Biochemical Properties

Vanillyl alcohol interacts with various enzymes and proteins. For instance, it is a substrate for the enzyme vanillyl alcohol oxidase (VAO), which is found predominantly in lignin-degrading ascomycetes . VAO catalyzes the conversion of vanillyl alcohol into vanillin . This reaction involves the hydroxylation and dehydrogenation of vanillyl alcohol .

Cellular Effects

Vanillyl alcohol has been shown to have neuroprotective effects in dopaminergic MN9D cells, a classic in vitro model for Parkinson’s disease . It attenuates the elevation of reactive oxygen species (ROS) levels, decreases the Bax/Bcl-2 ratio, and reduces poly (ADP-ribose) polymerase proteolysis . These results indicate that vanillyl alcohol can protect dopaminergic MN9D cells against toxin-induced apoptosis by relieving oxidative stress and modulating the apoptotic process .

Molecular Mechanism

The molecular mechanism of vanillyl alcohol involves its conversion into vanillin by the enzyme VAO. This is a two-step process where vanillyl alcohol initially forms and then turns into vanillin . Limited catalytic activity is due to an unproductive complex between the enzyme’s flavin and vanillyl alcohol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of vanillyl alcohol can change over time. For instance, a yeast strain, Cystobasidium laryngis, demonstrated the ability to convert vanillin to vanillyl alcohol . This biotransformation capability might prove useful in the industrial utilization of lignocellulosic residues .

Metabolic Pathways

Vanillyl alcohol is involved in the metabolic pathways of lignin degradation. It serves as a model monomer in biodegradation studies of lignin . The conversion of vanillyl alcohol into vanillin is a key step in these pathways .

Transport and Distribution

Given its solubility in water and oils , it can be inferred that it may be transported and distributed within cells and tissues via standard mechanisms of small molecule transport.

Subcellular Localization

The enzyme that catalyzes its conversion into vanillin, VAO, has been found to be located in both peroxisomes and the cytosol . This suggests that vanillyl alcohol may also be present in these subcellular compartments.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El alcohol vanílico se puede sintetizar mediante la reducción de la vainillina. Un método común implica el uso de borohidruro de sodio (NaBH4) como agente reductor en una solución acuosa o alcohólica. La reacción suele proceder a temperatura ambiente y produce this compound como producto principal .

Métodos de Producción Industrial: La producción industrial de this compound a menudo implica la biotransformación de la vainillina utilizando cepas microbianas. Por ejemplo, se ha demostrado que ciertas cepas de levadura, como Cystobasidium laryngis, convierten la vainillina en this compound mediante reducción enzimática . Este enfoque biotecnológico es ventajoso debido a su sostenibilidad y respeto por el medio ambiente.

Análisis De Reacciones Químicas

Tipos de Reacciones: El alcohol vanílico sufre diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

    Oxidación: Complejos de cobre(II), aire y catalizadores.

    Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

    Sustitución: Anhídrido acético, condiciones ácidas o básicas.

Principales Productos Formados:

    Oxidación: Vainillina.

    Reducción: 4-hidroxi-3-metoxibencilamina.

    Sustitución: Acetato de vanililo.

4. Aplicaciones en Investigación Científica

El this compound tiene una amplia gama de aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

El alcohol vanílico es estructuralmente similar a otros compuestos fenólicos como:

    Vainillina: 4-hidroxi-3-metoxibenzaldehído, la forma aldehído del this compound.

    Ácido Vanílico: 4-hidroxi-3-metoxibenzoico, una forma oxidada del this compound.

    Eugenol: 4-alil-2-metoxifenol, un compuesto relacionado con un grupo alilo en lugar de un grupo hidroximetilo.

Singularidad: El this compound es único debido a su grupo hidroximetilo específico, que le permite sufrir reacciones químicas distintas y exhibir actividades biológicas únicas en comparación con sus análogos .

Actividad Biológica

Vanillyl alcohol, a phenolic compound derived from vanillin, has garnered significant interest in the scientific community due to its diverse biological activities. This article explores the biological properties of vanillyl alcohol, focusing on its neuroprotective, antioxidant, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) is characterized by its phenolic structure, which contributes to its biological activities. Its molecular formula is C9H10O3, and it has a molecular weight of 166.18 g/mol. The presence of hydroxyl and methoxy groups enhances its reactivity and potential for biological interactions.

Neuroprotective Effects

Research indicates that vanillyl alcohol exhibits significant neuroprotective properties. A study demonstrated that it effectively inhibited cytotoxicity in MN9D dopaminergic cells induced by MPP+ (1-methyl-4-phenylpyridinium) in a dose-dependent manner. The cell viability increased significantly with vanillyl alcohol pretreatment at concentrations of 1, 10, and 20 µM, achieving viability rates of 51.5%, 57.5%, and 69.1%, respectively .

The neuroprotective effects are associated with the modulation of apoptosis-related proteins, particularly the Bcl-2 family. Vanillyl alcohol treatment reduced the expression of pro-apoptotic Bax while increasing anti-apoptotic Bcl-2 levels, thus shifting the Bax/Bcl-2 ratio towards cell survival . Additionally, it suppressed MPP+-induced PARP cleavage, further indicating its role in preventing apoptotic signaling pathways.

Antioxidant Activity

Vanillyl alcohol is recognized for its potent antioxidant properties. It has been shown to scavenge free radicals effectively, with studies reporting radical scavenging activities against DPPH (2,2-diphenyl-1-picrylhydrazyl) and alkyl radicals. The IC50 values for these activities were found to be as low as 0.006 mg/mL .

Comparative Antioxidant Activity

Table 1 summarizes the antioxidant activities of vanillyl alcohol compared to other compounds:

CompoundIC50 (mg/mL)Type of Radical Scavenged
Vanillyl Alcohol0.006DPPH
Ascorbic Acid0.020DPPH
Trolox0.015DPPH

This table highlights vanillyl alcohol's superior antioxidant capacity compared to well-known antioxidants like ascorbic acid and Trolox.

Anti-inflammatory Effects

Vanillyl alcohol also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell models, suggesting a potential therapeutic role in inflammatory diseases . The mechanism involves the downregulation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Antimicrobial Activity

The antimicrobial effects of vanillyl alcohol have been documented against various pathogens. Studies indicate that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This property is attributed to its ability to disrupt microbial membranes and inhibit biofilm formation.

Case Studies and Clinical Implications

Several case studies have explored the therapeutic potential of vanillyl alcohol:

  • Neurodegenerative Diseases : A study involving animal models of Parkinson’s disease demonstrated that vanillyl alcohol administration improved motor function and reduced neuroinflammation .
  • Inflammatory Disorders : Clinical trials assessing the efficacy of vanillyl alcohol in treating chronic inflammatory conditions have shown promising results, indicating reduced symptoms and improved quality of life for patients .

Propiedades

IUPAC Name

4-(hydroxymethyl)-2-methoxyphenol
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InChI

InChI=1S/C8H10O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,9-10H,5H2,1H3
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InChI Key

ZENOXNGFMSCLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10O3
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DSSTOX Substance ID

DTXSID20198074
Record name Vanillyl alcohol
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Molecular Weight

154.16 g/mol
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Physical Description

Off-white powder; [Alfa Aesar MSDS], Solid, white or colourless crystals with a mild, sweet, balsamic, vanilla-like odour
Record name Vanillyl alcohol
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Boiling Point

312.00 to 313.00 °C. @ 760.00 mm Hg
Record name 4-Hydroxy-3-methoxybenzenemethanol
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Solubility

2 mg/mL at 20 °C, soluble in hot water, organic solvents, oils, soluble (in ethanol)
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CAS No.

498-00-0
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Melting Point

114 - 115 °C
Record name 4-Hydroxy-3-methoxybenzenemethanol
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Synthesis routes and methods

Procedure details

Ferulic acid, chemically similar to vanillin, is an important substrate for the whole transformation process from glucose to vanillin in plant, and therefore is considered as a promising precursor for vanillin. Gross et al. (U.S. Pat. No. 5,262,315) provides a process for producing vanillin by bioconversion of benzenoid precursors (the group consisting of vanillic acid and ferulic acid) by a basidiomycete fungus of the genus Pycnoporus, discloses that 0.3 g/L of ferulic acid is converted into 0.045 g/L of vanillin by P. cinnabarinus CNCMnDEG I-937 or CNCMnDEG I-938 with a molar conversion yield of 20.5%, wherein vanillic acid is transformed into vanillin with a conversion yield of 35.1%. Lesage-Meessen et al. (U.S. Pat. Nos. 5,866,380; 6,162,637) employs a two-step method using filamentous fungi to produce vanillin with an increased yield. The first step of the two-step method is to add ferulic acid to fermentation broth of microbial strain Asp. niger MIC 373, wherein ferulic acid is added in continuous fashion in the proportion of 430 mg/l per 24 hours to a final concentration of 5.05 g/L. After culturing for 15 days, the final concentration of vanillic acid in the culture is detected by HPLC to be 3.60 g/L. The added ferulic acids are consumed completely, wherein most of them (82%) are converted into vanillic acid, a minor part (2%) is metabolized into methoxyl hydroquinone and no vanillin or vanillin alcohol is produced. Alternatively, the fermentation broth of Streptomyces setonii strain ATCC 25497 is used to transform 0.88 g/L of ferulic acid into 0.332 g/L of vanillic acid after 100 hours of growth of the culture. The second step of the two-step method is to add vanillic acid to fermentation broth of microbial strain Phanerochaete chrysosporium MIC 247, wherein 0.3 g/L of vanillic acid is added sequentially (namely: 0.3 g/l at the end of 3 days of culture, then 0.3 g/l every day), and sterile resin XAD2 (Amberlite) is added in the proportion of 10% (weight/volume) after 3 days+6 h of culture of the fungus (that is to say 6 h after adding vanillic acid). Finally, 1.2 g/L of vanillic acid is reduced to 0.628 g/L of vanillin. The subsequent laboratory scale-up study on fermentor employs P. cinnabarinus MUCL 39533 in the conversion of vanillic acid into vanillin and the concentration of vanillin can reach 1,575 mg/L (Stenielaire C., Lesage-meessen. L., Oddou J. et.al., J of Biosci and Bioengineering. 2000, 89, 223-230). The above method employs two kinds of microbes in the conversion of ferulic acid (precursor) into vanillin, wherein the culturing of two kinds of microbes, the conversion reactions of two substrates and extraction of intermediate products (vanillic acid) are involved. Therefore, the whole production process is long and the production yield is low. Rabenhorst et al. (U.S. Pat. No. 6,133,003) discloses the cultivation of Amycolatopsis sp. DSM 9992, wherein ferulic acid is added to the culture in a stepwise manner. After 47 hours of culture, 7,317 ppm of vanillin is produced and 1,526 ppm of ferulic acid is left. This is a conversion rate of approximately 72% of theory. Muheim et al. (U.S. Pat. No. 6,235,507) discloses the cultivation of S. setonii ATCC 39116, wherein 5-40 g/L of ferulic acid is added to the culture in a stepwise manner when the carbon source (glucose) is almost exhausted after 5-40 hours of culture. The culture (biotransformation) is continued for about 5-50 hours and the accumulated vanillin from ferulic acid amounts to 8-16 g/L. A variety of byproducts such as vanillin alcohol, vanillic acid, guaiacol, p-ethenyl guaiacol and 2-methyl-4-ethylphenol, however, are produced in the above biotransformation, which results in a difficulty in separating and extracting converted product.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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